

Technical Guide: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

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Compound of Interest

Compound Name: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

Cat. No.: B1212022

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InChIKey: ZCUJOTLYIPZNRZ-UHFFFAOYSA-N

Foreword

This technical guide addresses the chemical compound **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone**. The primary objective was to compile a comprehensive overview encompassing its chemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed experimental and biological data for this specific molecule.

While the fundamental chemical identifiers have been located, in-depth research detailing its synthesis, biological activity, and associated signaling pathways is not readily available. Therefore, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will present the available information for **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone** and will supplement this with a more detailed examination of the closely related and more extensively studied compound, 2-Chloro-1-(2,4-dichlorophenyl)ethanone. This related compound shares a similar structural motif, and its known properties and reactions may offer valuable inferences for the study of its trichlorinated analog.

Core Data for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

A database entry for **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone** provides its fundamental chemical identifiers.^[1]

Identifier	Value
IUPAC Name	2-chloro-1-(2,4,5-trichlorophenyl)ethanone
InChIKey	ZCUJOTLYIPZNRZ-UHFFFAOYSA-N
Molecular Formula	C ₈ H ₄ Cl ₄ O
SMILES	<chem>C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl</chem>
Monoisotopic Mass	255.90163 Da

Table 1: Core Chemical Identifiers for **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone**.

Beyond these basic identifiers, no significant experimental data, such as detailed synthesis protocols or biological activity studies, were found in the public domain for **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone**. The subsequent sections of this guide will focus on the available information for the related compound, 2-Chloro-1-(2,4-dichlorophenyl)ethanone, to provide a relevant and informative resource.

In-Depth Analysis of the Related Compound: 2-Chloro-1-(2,4-dichlorophenyl)ethanone

2-Chloro-1-(2,4-dichlorophenyl)ethanone, also known as 2,2',4'-trichloroacetophenone, is a more extensively documented compound.^[2]

Chemical and Physical Properties

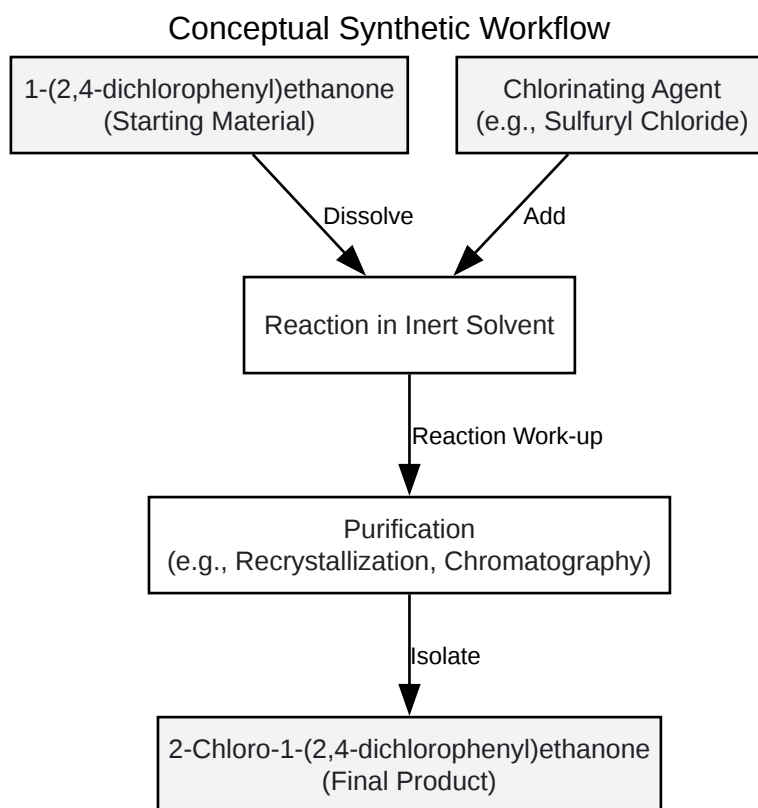
Property	Value	Source
Molecular Formula	C ₈ H ₅ Cl ₃ O	PubChem[2]
Molecular Weight	223.5 g/mol	PubChem[2]
CAS Number	4252-78-2	PubChem[2]
Appearance	Off-white crystalline solid	PubChem[2]
Water Solubility	Insoluble	PubChem[2]

Table 2: Chemical and Physical Properties of 2-Chloro-1-(2,4-dichlorophenyl)ethanone.

Experimental Protocols

While specific, detailed, step-by-step laboratory synthesis protocols are not fully elaborated in the provided search results, the literature points to general synthetic approaches for related chloroacetophenones. For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone involves the dropwise addition of sulfuryl chloride to a stirred mixture of 3-hydroxyacetophenone in a solvent mixture of methanol and ethyl acetate/dichloromethane.[3] This suggests that a plausible route to 2-Chloro-1-(2,4-dichlorophenyl)ethanone could involve the chlorination of 1-(2,4-dichlorophenyl)ethanone.

A general workflow for such a synthesis can be conceptualized as follows:



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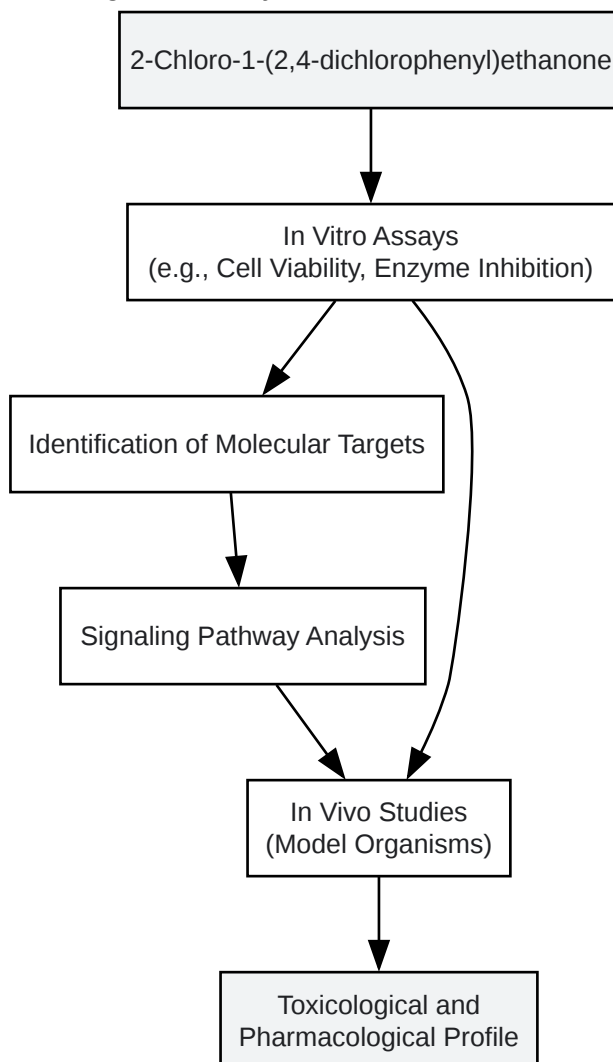
Conceptual Synthetic Workflow

Biological Activity and Signaling Pathways

Information regarding the specific biological activity and interactions with signaling pathways for 2-Chloro-1-(2,4-dichlorophenyl)ethanone is limited in the provided search results. However, it is noted as being incompatible with strong oxidizers and strong bases.^[2] Halogenated organic compounds and ketones can exhibit a range of biological activities, and chloroacetophenones, in general, are known to be reactive molecules. Without specific studies, any discussion of signaling pathway involvement would be speculative.

A logical diagram representing the assessment of this compound's potential biological interactions would follow a standard toxicological and pharmacological screening process:

Biological Activity Assessment Workflow



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Biological Activity Assessment Workflow

Conclusion

This technical guide provides the definitive InChIKey and fundamental chemical data for **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone**. Due to the absence of detailed experimental and biological information for this specific compound in the public domain, a comprehensive analysis of its synthesis, properties, and biological role could not be furnished. To serve as a valuable resource for researchers, this guide has also presented available data on the closely related compound, 2-Chloro-1-(2,4-dichlorophenyl)ethanone. It is recommended that any future research on **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone** build upon the foundational

knowledge of similar chlorinated acetophenones, while undertaking empirical studies to elucidate its unique chemical and biological characteristics.

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References

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